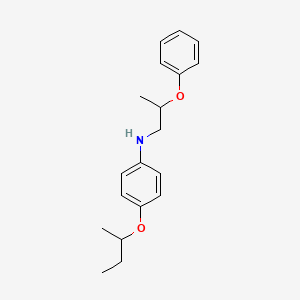
(2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide
Übersicht
Beschreibung
(2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide, also known as (2S,3S)-2-amino-3-methylpentanamide, is a chiral molecule with a wide range of applications in the field of chemistry and biology. It is a synthetic amino acid derivative that has been used in the synthesis of a variety of compounds, such as peptides, amines, and other small molecules. It has also been used in the synthesis of pharmaceuticals and in the development of new drugs. This molecule has also been studied for its potential to act as a neurotransmitter in the brain, as well as its ability to interact with other molecules in the body.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of peptides and other small molecules. It has also been used in the synthesis of pharmaceuticals and in the development of new drugs. In addition, this molecule has been studied for its potential to act as a neurotransmitter in the brain, as well as its ability to interact with other molecules in the body.
Wirkmechanismus
The exact mechanism of action of (2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide is not yet fully understood. However, it is thought to interact with certain receptors in the brain, such as the serotonin and dopamine receptors. It is also believed to interact with other molecules in the body, such as enzymes and hormones.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a neurotransmitter in the brain. It is thought to interact with certain receptors in the brain, such as the serotonin and dopamine receptors, which could lead to changes in mood and behavior. It is also believed to interact with other molecules in the body, such as enzymes and hormones, which could lead to changes in the body’s biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide in lab experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, which makes it a convenient building block for the synthesis of other molecules. Additionally, it is a chiral molecule, which can be used to study the effects of chirality on the properties of molecules. However, it is also relatively expensive to synthesize in large quantities, which can limit its use in large-scale experiments.
Zukünftige Richtungen
The potential future directions for (2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide are numerous. It could be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of peptides and other small molecules. Additionally, it could be studied further to better understand its mechanism of action and its potential to act as a neurotransmitter in the brain. It could also be used in the development of new chiral molecules and in the study of chirality and its effects on the properties of molecules. Finally, it could be used in the development of new lab experiments and techniques, such as in the study of enzyme and hormone interactions.
Eigenschaften
IUPAC Name |
(2S,3S)-2-amino-N-(3-methoxypropyl)-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-4-8(2)9(11)10(13)12-6-5-7-14-3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGAMAHLWYPLSO-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2,4,6-trimethylaniline](/img/structure/B1389228.png)
![3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389229.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline](/img/structure/B1389231.png)


![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)

![3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389241.png)
![N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1389242.png)
![N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine](/img/structure/B1389243.png)
![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)
![N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine](/img/structure/B1389246.png)
